

neo-Truxilline CAS number and molecular weight

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Compound of Interest

Compound Name: neo-Truxilline

Cat. No.: B050543

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In-Depth Technical Guide to neo-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-truxilline is a naturally occurring tropane alkaloid and one of the several stereoisomers of truxilline. These compounds are found as minor alkaloids in the leaves of coca plants (*Erythroxylum coca* and *Erythroxylum novogranatense*) and are consequently present in illicit cocaine samples. The analysis of the isomeric profile of truxillines, including **neo-truxilline**, is primarily utilized in forensic science to determine the geographical origin and trafficking routes of cocaine. While the analytical chemistry of **neo-truxilline** is well-documented in this context, there is a significant lack of specific data regarding its biological activity and mechanism of action. This guide provides a comprehensive overview of the current knowledge on **neo-truxilline**, focusing on its physicochemical properties and analytical determination, while also touching upon the known biological activities of its hydrolysis products.

Physicochemical Data

Quantitative data for **neo-truxilline** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	113350-54-2	
Molecular Formula	C ₃₈ H ₄₆ N ₂ O ₈	
Molecular Weight	658.79 g/mol	

Experimental Protocols

Quantification of neo-Truxilline and other Isomeric Truxillines by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method outlines the procedure for the rapid determination of ten truxilline isomers, including **neo-truxilline**, in illicit cocaine samples.

1. Sample Preparation:

- Accurately weigh and dissolve the cocaine hydrochloride sample in an appropriate solvent.
- Add a structurally related internal standard, such as 4',4''-dimethyl- α -truxillic acid dimethyl ester, to the sample solution.

2. Reduction:

- Directly reduce the truxillines in the sample solution using lithium aluminum hydride (LiAlH₄). This step is crucial for improving the chromatographic properties of the analytes.

3. Acylation:

- Following reduction, acylate the resulting products with heptafluorobutyric anhydride (HFBA). This derivatization step enhances the volatility and detectability of the truxilline isomers for GC analysis.

4. GC-FID Analysis:

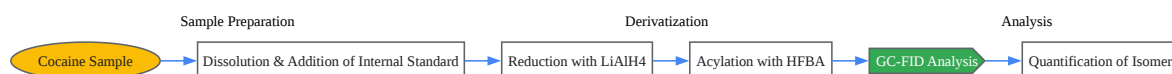
- Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).
- Use a suitable capillary column for the separation of the ten truxilline isomers.
- The quantification of each isomer, including **neo-truxilline**, is performed relative to the internal standard.

5. Method Validation:

- The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). A typical linear response range is from 0.001 to 1.00 mg/mL, with an LOD of 0.001 mg/mL.

Visualizations

Experimental Workflow for Truxilline Isomer Quantification



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Caption: Workflow for the quantification of truxilline isomers.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity, mechanism of action, and associated signaling pathways of **neo-truxilline**. The primary focus of research on truxilline isomers has been their application in forensic chemistry.

However, studies on the hydrolysis products of truxillines, namely truxillic and truxinic acids, have revealed some biological activities. These dicarboxylic acids have demonstrated anti-

inflammatory and antinociceptive (pain-reducing) effects in preclinical studies[1][2][3][4][5]. It is important to note that these findings pertain to the breakdown products of truxillines and not to the intact alkaloids themselves. Therefore, the biological effects of **neo-truxilline** remain uncharacterized.

Given the absence of data on the mechanism of action and signaling pathways for **neo-truxilline**, no corresponding diagrams can be provided at this time.

Conclusion

Neo-truxilline is a well-defined chemical entity with established physicochemical properties. Its primary significance to the scientific community, particularly in forensic science, lies in its utility as a biomarker for tracing the origin of cocaine. A robust analytical methodology for its quantification alongside other truxilline isomers is available. However, a substantial knowledge gap exists regarding its pharmacological properties. Future research is warranted to explore the biological activities and potential therapeutic applications of **neo-truxilline** and other truxilline isomers, moving beyond their current role in forensic analysis. Professionals in drug development should be aware of the current limitations in the biological understanding of this compound.

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